2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate
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Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE is a complex organic compound that belongs to the class of benzisothiazoles and quinazolines. This compound is characterized by its unique structure, which includes a benzisothiazole moiety linked to a quinazoline derivative through an ethyl bridge. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE typically involves multi-step organic reactions. The initial step often includes the preparation of the benzisothiazole and quinazoline intermediates. These intermediates are then coupled through an ethyl bridge using appropriate reagents and catalysts under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Known for its antimicrobial properties.
Quinazoline derivatives: Widely studied for their anticancer and antiviral activities.
Uniqueness
What sets 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE apart is its combined structure of benzisothiazole and quinazoline moieties, which may confer unique biological activities and chemical reactivity compared to its individual components .
Properties
Molecular Formula |
C26H22N4O6S |
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Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxyanilino)ethyl 2-(4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C26H22N4O6S/c1-35-22-12-6-5-11-21(22)30(25-19-9-3-7-13-23(19)37(33,34)28-25)14-15-36-24(31)16-29-17-27-20-10-4-2-8-18(20)26(29)32/h2-13,17H,14-16H2,1H3 |
InChI Key |
OTZJZQIJQFKYCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(CCOC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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